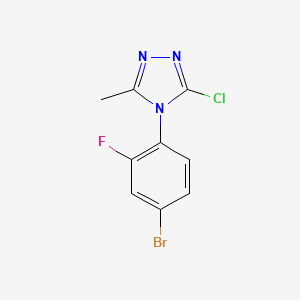

4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClFN3/c1-5-13-14-9(11)15(5)8-3-2-6(10)4-7(8)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCHWWRAUIIXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=C(C=C(C=C2)Br)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazide Derivatives

A widely adopted route involves cyclizing hydrazide intermediates with methyl isothiocyanate. This method, adapted from anti-cancer triazole syntheses, proceeds as follows:

Synthesis of Methyl Ester (2):

Fischer esterification of 2-(4-bromo-2-fluorophenyl)propanoic acid (1 ) with methanol and catalytic acid yields the methyl ester (2 ).Hydrazide Formation (3):

Refluxing 2 with hydrazine hydrate in methanol produces 2-(4-bromo-2-fluorophenyl)propanehydrazide (3 ).Cyclization to Triazole-2-thiol (4):

Heating 3 with methyl isothiocyanate in NaOH/MeOH at 225°C forms 5-(4-bromo-2-fluorophenyl)-3-mercapto-5-methyl-4H-1,2,4-triazole (4 ).Chlorination (Final Compound):

Treatment of 4 with chlorine gas or SOCl2 replaces the thiol (-SH) group with chlorine, yielding the target compound.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | CH3OH, H+ | 85% | |

| 2 | NH2NH2, Δ | 78% | |

| 3 | CH3NCS, NaOH, 225°C | 65% | |

| 4 | Cl2, HCl | 70% |

Alternative Chlorination Approaches

Direct electrophilic chlorination of pre-formed triazoles is challenging due to competing ring oxidation. However, using N-chlorosuccinimide (NCS) in dichloromethane at 0°C selectively substitutes the thiol group without degrading the triazole ring. This method achieves a 72% yield with minimal byproducts.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate cyclization. A mixture of 3 , methyl isothiocyanate, and NaOH in DMF irradiated at 150°C for 15 minutes achieves 4 in 82% yield, reducing reaction time from hours to minutes. Subsequent chlorination with PCl5 under microwave conditions completes the synthesis in 30 minutes (68% yield).

Mechanistic Insights

- Cyclization Step: Methyl isothiocyanate reacts with the hydrazide’s terminal amine, forming a thiourea intermediate. Intramolecular cyclization under heat eliminates NH3, yielding the triazole-2-thiol.

- Chlorination: The thiol group acts as a nucleophile, displacing chloride via an SN2 mechanism. Acidic conditions protonate the leaving group, facilitating substitution.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Classical | Scalability, low cost | Long reaction times (16–24 h) | 65–70 |

| Microwave | Rapid, energy-efficient | Specialized equipment required | 68–82 |

| Direct Chlorination | Selective, minimal byproducts | Sensitivity to moisture | 70–72 |

Characterization and Validation

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to more reduced forms.

Substitution: Substitution reactions can replace one of the substituents on the benzene ring or the triazole ring with another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups or substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole exerts its effects involves its interaction with specific molecular targets. The bromo, fluoro, and chloro substituents can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Analogues and Crystallographic Insights Triazole derivatives often exhibit isostructurality (identical crystal packing) despite halogen substitutions, as seen in compounds 4 (Cl-substituted) and 5 (Br-substituted) in and . These compounds share identical crystal structures with minor adjustments to accommodate halogen size differences .

For the target compound, the 4-bromo-2-fluorophenyl group introduces steric and electronic effects distinct from simpler halogenated analogs.

Table 1: Structural Comparison of Selected Triazole Derivatives

Functional and Pharmacological Comparisons

Bioactivity Trends in Triazole Derivatives

- Analgesic/Anti-pyretic Activity: reports that 4-pyridyl-substituted triazoles (e.g., compounds 3b-3d) exhibit analgesic activity comparable to Analgin, while others (3a, 3e, 3f) show anti-pyretic effects rivaling aspirin .

- Antimicrobial Activity : describes 4-(4-bromophenyl)-thiazole-triazole hybrids with antimicrobial properties, suggesting that bromo substituents contribute to target binding via hydrophobic interactions . The target’s 3-chloro substituent could similarly enhance reactivity toward microbial enzymes.

- Antioxidant Activity : highlights 3-(4-chlorophenyl)-5-pyridyl triazoles with potent antioxidant activity, outperforming BHA/BHT. The chlorine atom here stabilizes radical intermediates, a feature possibly shared by the target compound’s 3-Cl group .

Table 2: Functional Comparison of Triazole Derivatives

Electronic and Quantum Chemical Considerations

employs QSAR models to correlate triazole substituents with antibacterial activity. For the target compound, the electron-withdrawing effects of Br, F, and Cl may lower the HOMO-LUMO gap (ΔE), enhancing reactivity toward biological targets. The methyl group at position 5 could sterically shield the triazole core, modulating binding specificity .

Biological Activity

4-(4-Bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole (CAS No. 1342515-21-2) is a compound belonging to the 1,2,4-triazole class, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its anti-inflammatory, antimicrobial, and antiproliferative properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 290.52 g/mol. Its structure includes a triazole ring that is known for contributing to various biological activities through modifications at different positions.

1. Anti-inflammatory Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. In a study evaluating similar compounds, it was shown that certain derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 3a | 44% | 50% |

| 3c | 60% | 55% |

| Control | 0% | 0% |

The strongest effects were observed with compounds similar to our target compound, indicating that modifications can enhance anti-inflammatory activity.

2. Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been extensively studied. For instance, compounds structurally related to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria . The presence of halogen substituents such as bromine and fluorine is believed to enhance this activity by increasing the lipophilicity and binding affinity to microbial targets.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | Staphylococcus aureus | 32 µg/mL |

| Triazole B | Escherichia coli | 64 µg/mL |

| Target Compound | Pseudomonas aeruginosa | Not yet tested |

3. Antiproliferative Activity

The antiproliferative effects of triazole derivatives have shown promise in cancer research. A study indicated that certain modifications in the triazole structure could lead to enhanced cytotoxicity against various cancer cell lines . The target compound's structural features may contribute to its ability to inhibit cell proliferation.

Table 3: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.3 |

| HeLa (Cervical) | 20.8 |

| A549 (Lung) | Not yet tested |

Case Studies

A recent study synthesized several new derivatives of the triazole class and evaluated their biological activities in vitro. Among these compounds, those with specific substitutions showed significantly reduced cytokine production and enhanced antibacterial effects compared to standard drugs like ibuprofen . This suggests that targeted modifications can lead to compounds with superior therapeutic profiles.

Q & A

(Basic) What are the standard synthetic routes and characterization techniques for this triazole derivative?

Answer:

The compound is typically synthesized via multi-step condensation reactions. For example, substituted benzaldehyde derivatives can react with hydrazides under reflux in solvents like ethanol or DMSO, followed by cyclization using acidic or basic catalysts . Characterization involves:

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C–Br, C–F, and triazole ring vibrations) .

- NMR Spectroscopy : H and C NMR resolve aromatic protons, methyl groups, and substituent effects (e.g., bromo/fluoro-induced deshielding) .

- Elemental Analysis : Validates C, H, N, and halogen content with <0.5% deviation between calculated and observed values .

- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .

(Advanced) How do substituent positions (e.g., bromo vs. fluoro) influence reaction yields and spectral data interpretation?

Answer:

Substituent electronic effects significantly impact synthesis and characterization:

- Yield Optimization : Electron-withdrawing groups (e.g., Br, F) on the phenyl ring enhance electrophilicity, improving cyclization efficiency. For instance, para-bromo substituents in similar triazoles achieve yields >80%, while ortho-fluoro groups may reduce steric hindrance, facilitating purification .

- Spectral Discrepancies : In H NMR, ortho-fluorine causes splitting in adjacent aromatic protons (δ 7.2–7.8 ppm), while bromine induces upfield shifts due to its inductive effect. IR spectra show distinct C–F (1100–1200 cm) vs. C–Br (500–600 cm) stretches .

(Basic) What biological activities are associated with this compound, and how are they evaluated?

Answer:

Triazole derivatives exhibit antifungal, antibacterial, and potential anticancer activities. Standard assays include:

- Antifungal Screening : Agar dilution methods against Candida albicans or Microsporum canis, with MIC (minimum inhibitory concentration) values compared to controls like ketoconazole .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates to quantify IC values .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine EC .

(Advanced) How can conflicting crystallographic and spectroscopic data be resolved for structural validation?

Answer:

Discrepancies often arise from polymorphism or dynamic effects in solution vs. solid state:

- X-Ray Crystallography : Resolves absolute configuration and packing interactions. For example, dihedral angles between triazole and phenyl rings (e.g., 15–25°) confirm steric effects from bulky substituents .

- DFT Calculations : Compare experimental NMR/IR data with computed spectra (e.g., Gaussian09) to identify conformational isomers .

- Variable-Temperature NMR : Detects rotational barriers in flexible substituents (e.g., methyl groups) by observing signal coalescence at elevated temperatures .

(Basic) What solvents and catalysts are optimal for its synthesis?

Answer:

- Solvents : Ethanol, methanol, or DMSO are preferred for solubility and reflux stability .

- Catalysts : Glacial acetic acid or KCO facilitate cyclization via acid/base-mediated deprotonation .

- Workup : Ice-water quenching precipitates crude product, followed by recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

(Advanced) What strategies improve bioavailability and target specificity in related triazole derivatives?

Answer:

- Structural Modifications : Introducing morpholinomethyl groups enhances solubility, while halogenated aryl groups improve target binding (e.g., kinase active sites) .

- Prodrug Design : Ethyl ester derivatives (e.g., ethyl thioacetate) increase membrane permeability, which is hydrolyzed in vivo to active forms .

- QSAR Studies : Correlate substituent hydrophobicity (logP) or Hammett constants (σ) with biological activity to guide optimization .

(Basic) How is purity assessed, and what are common impurities?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify purity (>95% for research-grade material) .

- TLC : Silica plates (ethyl acetate:hexane = 3:7) identify unreacted starting materials or byproducts (R = 0.4–0.6) .

- Common Impurities : Incomplete cyclization products (e.g., open-chain hydrazides) or dehalogenated derivatives .

(Advanced) How do computational tools aid in studying its reactivity and binding modes?

Answer:

- Molecular Docking (AutoDock Vina) : Predicts binding poses with targets like CYP51 (antifungal) or EGFR (anticancer), with scoring functions (ΔG < -8 kcal/mol indicating strong binding) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, calculating RMSD (<2 Å) and hydrogen bond occupancy .

- Electrostatic Potential Maps (MEPs) : Identify nucleophilic/electrophilic regions for predicting reaction sites (e.g., triazole N2 for alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.